

# Embedding Physical Laws into Neural Networks: An In-depth Technical Guide

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The integration of physical laws into neural networks is a rapidly advancing field with the potential to revolutionize scientific discovery, particularly in areas like drug development where understanding the underlying physics of molecular interactions is paramount. This guide provides a comprehensive technical overview of the core concepts, methodologies, and applications of physics-informed neural networks (PINNs), Lagrangian neural networks (LNNs), and Hamiltonian neural networks (HNNs).

## Core Concepts: A Paradigm Shift in Scientific Machine Learning

Traditional deep learning models are often treated as "black boxes," learning complex patterns from vast datasets without explicit knowledge of the physical principles governing the system. Physics-informed machine learning introduces a new paradigm by embedding these principles directly into the neural network's architecture or training process. This approach offers several key advantages:

- **Improved Generalization from Sparse Data:** By constraining the solution space to physically plausible outcomes, these models can learn effectively from smaller datasets, a common scenario in experimental sciences.<sup>[1]</sup>

- **Enhanced Interpretability:** The inclusion of physical laws provides a clearer understanding of the model's predictions and its relationship to the underlying scientific principles.
- **Guaranteed Physical Consistency:** The outputs of the model are more likely to adhere to fundamental laws, such as conservation of energy, preventing non-physical predictions.[\[2\]](#)[\[3\]](#)

## Physics-Informed Neural Networks (PINNs)

PINNs are the most common approach for incorporating physical laws into neural networks. The core idea is to include the governing partial differential equations (PDEs) as a regularization term in the loss function. The neural network is trained to minimize both the error between its predictions and the available data (data-driven loss) and the residual of the PDE (physics-based loss).[\[1\]](#)[\[4\]](#)

Key Features of PINNs:

- **Flexibility:** Applicable to a wide range of problems governed by PDEs.[\[1\]](#)
- **Soft Constraints:** Physical laws are typically enforced as "soft" constraints through the loss function.
- **Automatic Differentiation:** Leverages automatic differentiation to compute the derivatives required to evaluate the PDE residuals.[\[4\]](#)

## Lagrangian Neural Networks (LNNs)

LNNs are inspired by Lagrangian mechanics, which describes the dynamics of a system in terms of a scalar function called the Lagrangian (the difference between kinetic and potential energy). The neural network is trained to learn the Lagrangian of a system, and the equations of motion are then derived from the learned Lagrangian using the Euler-Lagrange equation.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Key Features of LNNs:

- **Energy Conservation:** By learning the Lagrangian, LNNs can naturally enforce the conservation of energy.[\[2\]](#)

- **No Need for Canonical Coordinates:** Unlike Hamiltonian Neural Networks, LNNs do not require the use of canonical coordinates, which can be difficult to define for complex systems.<sup>[2][6]</sup>
- **Architectural Constraint:** The physical law is embedded in the structure of how the dynamics are derived from the learned scalar function.

## Hamiltonian Neural Networks (HNNs)

HNNs are based on Hamiltonian mechanics, another formulation of classical mechanics that describes a system's dynamics using a scalar function called the Hamiltonian (the total energy of the system). The neural network learns the Hamiltonian, and the time evolution of the system's state is then determined by Hamilton's equations.<sup>[3][6][7][8]</sup>

Key Features of HNNs:

- **Exact Conservation Laws:** HNNs are designed to learn and respect exact conservation laws, particularly the conservation of energy.<sup>[3][7][8]</sup>
- **Symplectic Structure:** The dynamics generated by HNNs preserve the symplectic structure of phase space, leading to stable long-term predictions.
- **Requires Canonical Coordinates:** A potential limitation is the need to define the system's state in terms of canonical coordinates (position and momentum), which is not always straightforward.<sup>[2]</sup>

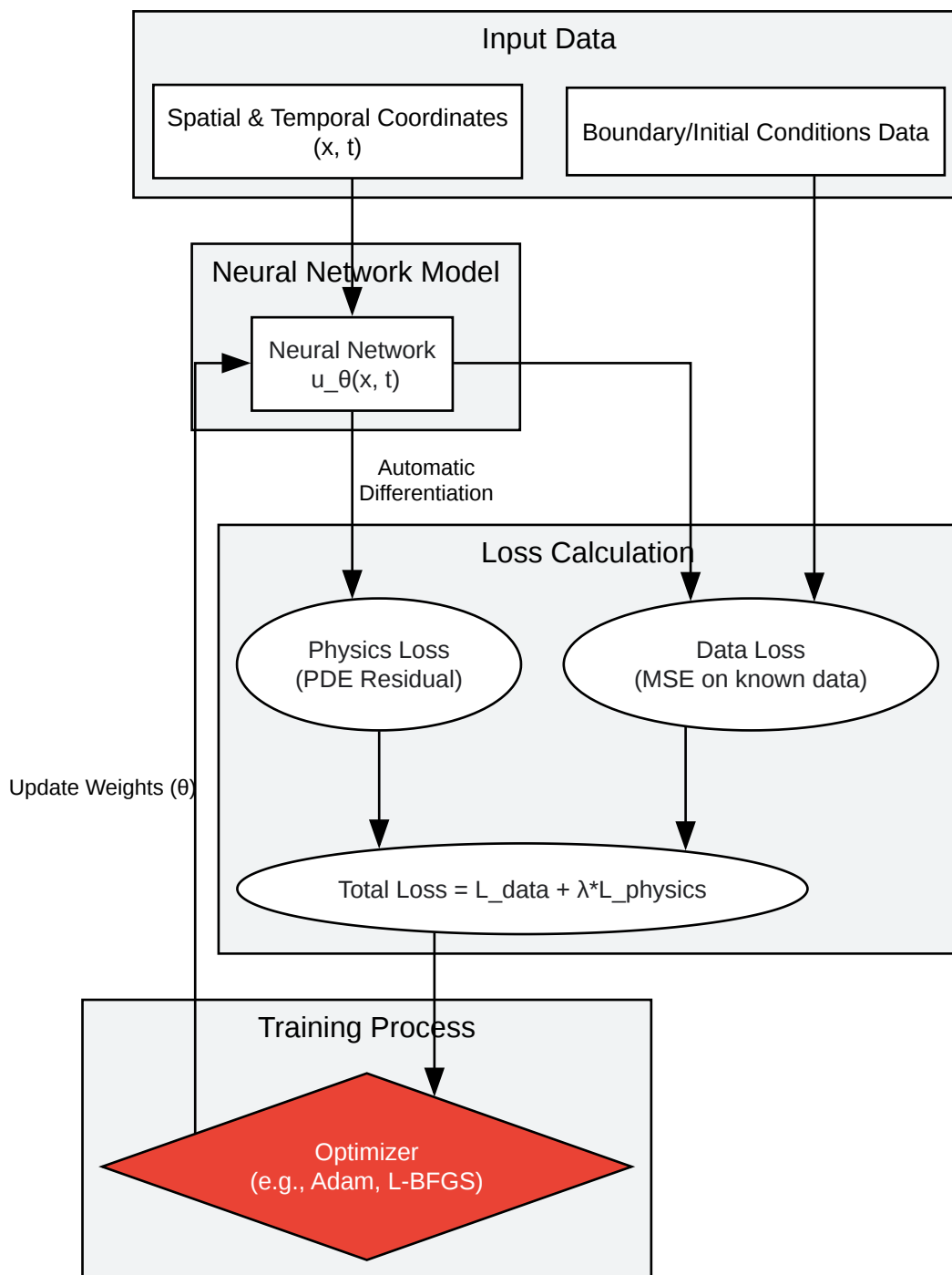
## Methodologies and Experimental Protocols

This section details the experimental protocols for implementing and training these physics-informed models, drawing from examples in the literature.

## A General Workflow for Training PINNs

The following diagram illustrates a typical workflow for training a Physics-Informed Neural Network.

## General Workflow for Training a PINN

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Caption: A diagram illustrating the general workflow for training a Physics-Informed Neural Network (PINN).

## Detailed Experimental Protocol for a PINN (Example: 1D Burgers' Equation)

The Burgers' equation is a fundamental PDE that describes wave propagation and shock formation.

- Problem Definition:
  - PDE:  $\partial u / \partial t + u * \partial u / \partial x - \nu * \partial^2 u / \partial x^2 = 0$ , for  $x$  in  $[-1, 1]$ ,  $t$  in [9]
  - Initial Condition:  $u(x, 0) = -\sin(\pi x)$
  - Boundary Conditions:  $u(-1, t) = u(1, t) = 0$
- Neural Network Architecture:
  - A fully connected neural network with 2 input neurons ( $x, t$ ), several hidden layers (e.g., 4 layers with 50 neurons each), and 1 output neuron ( $u$ ).
  - Activation functions are typically hyperbolic tangent (tanh) or sine.
- Loss Function:
  - Data Loss (MSE\_data): Mean squared error between the network's prediction and the initial and boundary condition data.
  - Physics Loss (MSE\_physics): Mean squared error of the PDE residual, evaluated at a set of random collocation points within the domain.
  - Total Loss:  $MSE = MSE\_data + \lambda * MSE\_physics$ , where  $\lambda$  is a hyperparameter to balance the two loss terms.
- Training Procedure:
  - Generate training data:
    - Sample points on the initial time slice ( $t=0$ ) and along the spatial boundaries ( $x=-1$  and  $x=1$ ).

- Sample a larger number of collocation points randomly from within the spatio-temporal domain.
- Initialize the neural network's weights and biases.
- Use an optimizer, often a combination of Adam for a number of epochs followed by L-BFGS for fine-tuning, to minimize the total loss function.
- The training process iteratively updates the network's parameters until the total loss is minimized, resulting in a network that approximates the solution to the PDE.

## Experimental Protocol for LNNs and HNNs (Example: Ideal Mass-Spring System)

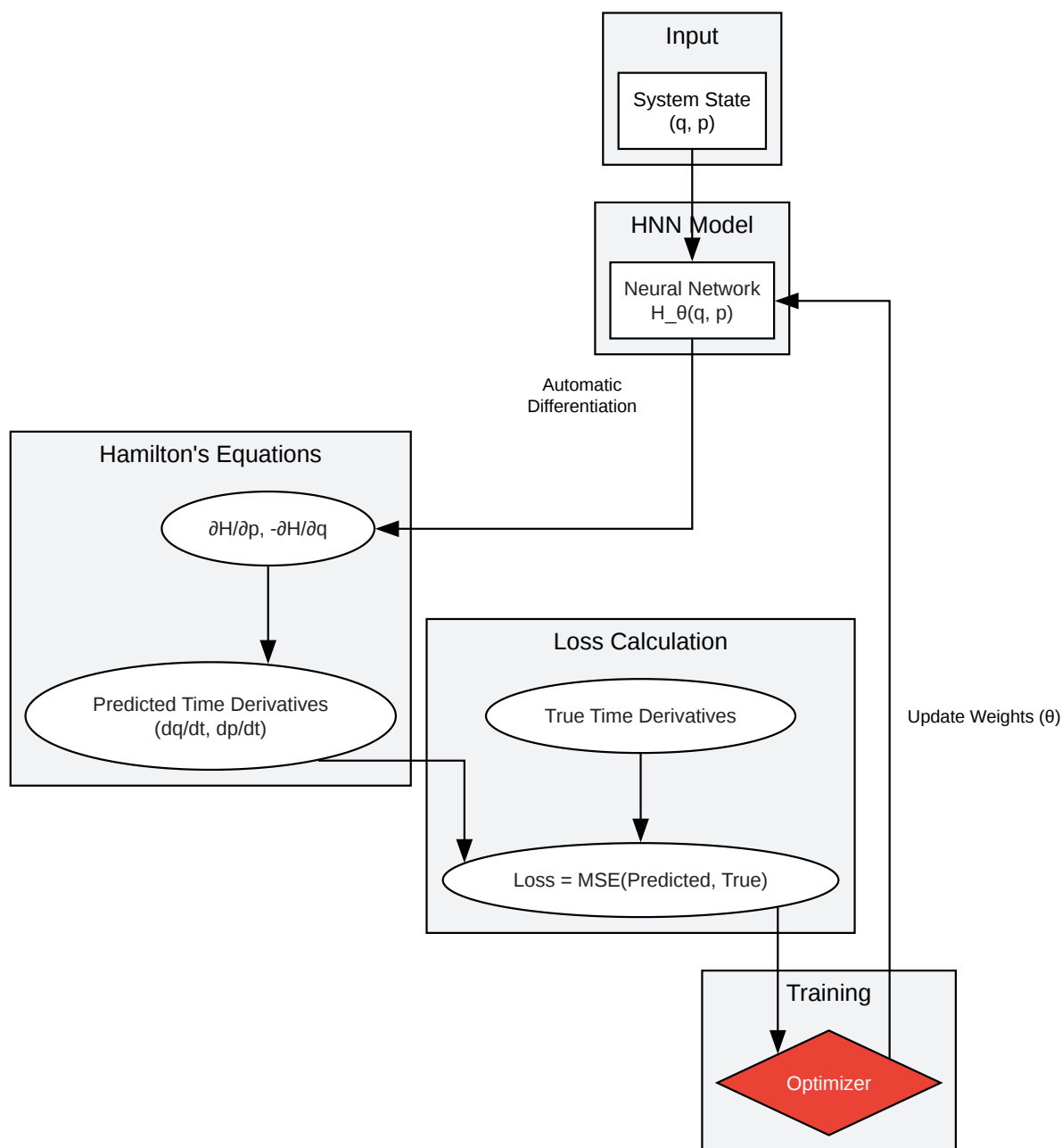
For LNNs and HNNs, the approach shifts from enforcing a PDE residual to learning a scalar energy function.

- System Dynamics: A simple harmonic oscillator (mass-spring system) is a good example. The system conserves total energy.
- Neural Network Architecture:
  - A fully connected neural network that takes the system's state (position  $q$  and momentum  $p$  for HNNs, or position  $q$  and velocity  $\dot{q}$  for LNNs) as input and outputs a single scalar value representing the learned Hamiltonian or Lagrangian.
- Loss Function and Training:
  - HNN: The loss is calculated on the time derivatives of the state. The network predicts the Hamiltonian  $H$ . Then, Hamilton's equations ( $dq/dt = \partial H/\partial p$ ,  $dp/dt = -\partial H/\partial q$ ) are used to compute the predicted time derivatives. The loss is the mean squared error between these predicted derivatives and the true derivatives from the training data.[\[6\]](#)
  - LNN: The network learns the Lagrangian  $L$ . The Euler-Lagrange equation is used to derive the equations of motion. The loss function minimizes the discrepancy between the predicted and true dynamics.[\[2\]](#)

- Data Generation:
  - Generate trajectories of the mass-spring system by solving its ordinary differential equations using a numerical integrator. Each data point consists of the state ( $q$ ,  $p$  or  $q$ ,  $\dot{q}$ ) and the corresponding time derivatives ( $dq/dt$ ,  $dp/dt$  or  $dq/dt$ ,  $d^2q/dt^2$ ).

The following diagram illustrates the logical relationship in training a Hamiltonian Neural Network.

## Training Logic for a Hamiltonian Neural Network

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Caption: A diagram showing the training logic for a Hamiltonian Neural Network (HNN).



## Applications in Drug Development

Physics-informed neural networks are finding increasing applications in drug discovery and development, from molecular modeling to predicting pharmacokinetic profiles.

### Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

PINNs can be used to solve the ordinary differential equations (ODEs) that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A "Pharmacokinetic Informed Neural Network" (PKINN) can discover intrinsic mechanistic models from noisy data.[\[10\]](#)

Experimental Setup for a PKINN:

Parameter	Description
Model	Two-compartment pharmacokinetic model with first-order absorption and elimination.
Data	Synthetic data generated from the model with varying levels of Gaussian noise.
Neural Network	A fully connected neural network to approximate the drug concentration over time.
Physics-Informed Loss	The loss function includes the residual of the ODEs describing the two-compartment model.
Training	The network is trained to fit the noisy concentration data while adhering to the PK model equations.

### Molecular Dynamics and Binding Affinity Prediction

LNNs and HNNs are well-suited for modeling molecular dynamics, as they can learn and preserve the energy of the system. This is crucial for simulating protein folding and predicting drug-target binding affinities. By learning the potential energy surface of a molecular system,

these models can predict the forces on each atom and simulate the system's trajectory over time.

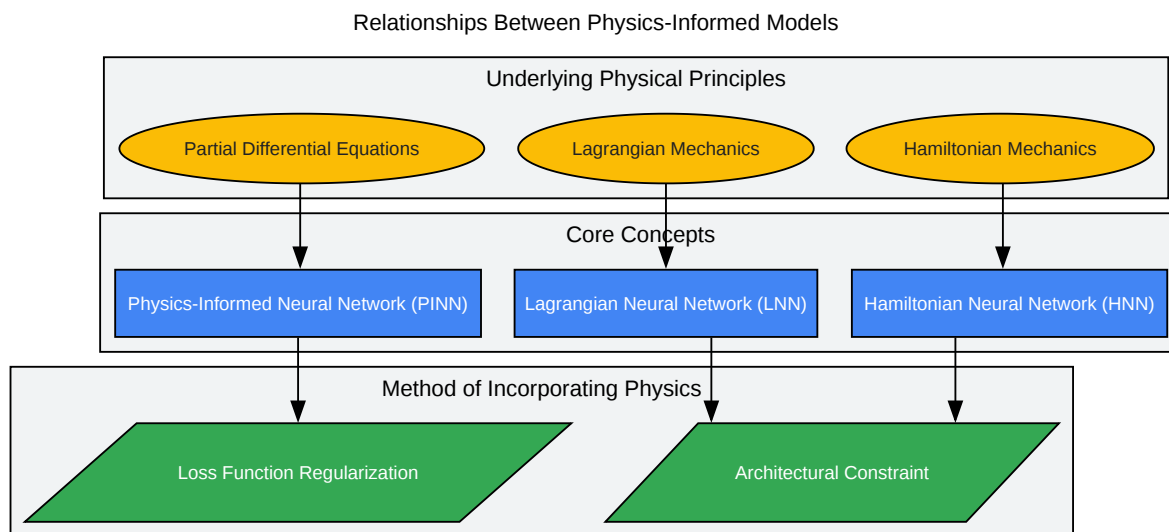
## Quantitative Data and Performance Comparison

The performance of physics-informed models can be compared to traditional numerical solvers (e.g., Finite Element Method - FEM) and standard neural networks.

Model/Method	Problem	Key Performance Metric(s)	Finding
PINN vs. FEM	1D Allen-Cahn Equation	Solution Time, Relative Error	FEM is significantly faster and often more accurate for forward problems. <a href="#">[11]</a> <a href="#">[12]</a>
PINN	2D Incompressible Flow	Relative L2 error	Can achieve low error rates, but performance depends on network architecture and training.
LNN vs. Baseline NN	Double Pendulum	Energy Conservation	LNNs show significantly better energy conservation over long-term predictions. <a href="#">[2]</a>
HNN vs. Baseline NN	Ideal Mass-Spring	Trajectory Prediction	HNNs produce stable, non-decaying orbits, while baseline NNs can lead to energy dissipation or gain. <a href="#">[3]</a>

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different physics-informed neural network approaches.



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Caption: A diagram showing the relationships between different physics-informed modeling approaches.

## Conclusion and Future Directions

Embedding physical laws into neural networks represents a significant step towards building more robust, accurate, and interpretable AI models for scientific applications. While PINNs, LNNs, and HNNs have shown great promise, challenges remain in their training, scalability, and application to more complex, real-world problems. Future research will likely focus on developing more sophisticated architectures, more efficient training algorithms, and hybrid approaches that combine the strengths of different physics-informed models and traditional numerical methods. For drug development professionals, these advancements hold the potential to accelerate the discovery and optimization of new therapeutics by providing more accurate and reliable *in silico* models of biological systems.

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